

# An In-depth Technical Guide on the Physicochemical Characteristics of Pure Matricin

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## Compound of Interest

Compound Name: *Matricin*

Cat. No.: *B150360*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure **Matricin**, a significant bioactive sesquiterpene lactone. The information presented herein is intended to support research, development, and analytical activities involving this compound.

## Physicochemical Properties

**Matricin** is a colorless, crystalline substance, recognized as a primary proazulene compound found in chamomile (*Matricaria chamomilla*) and other plants of the Asteraceae family.<sup>[1]</sup> It is a key precursor to the anti-inflammatory agent chamazulene.<sup>[1][2]</sup>

Table 1: Physicochemical Characteristics of Pure **Matricin**

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>22</sub> O <sub>5</sub> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	306.35 g/mol <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	[(3S,3aR,4S,9R,9aS,9bS)-9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] acetate <a href="#">[4]</a>
CAS Number	29041-35-8 <a href="#">[4]</a>
Appearance	Colorless crystalline compound <a href="#">[1]</a>
Melting Point	158-160 °C (with decomposition) <a href="#">[5]</a>
Boiling Point	Data not available, as Matricin decomposes at elevated temperatures. <a href="#">[2]</a> <a href="#">[5]</a>
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. <a href="#">[6]</a> Sparingly soluble in water. <a href="#">[7]</a>
Stability	Stable at -30°C. Slight degradation at +5°C. Complete decomposition within 3-4 months at room temperature and +30°C. <a href="#">[6]</a> Undergoes thermal and acidic degradation to form chamazulene carboxylic acid and subsequently chamazulene. <a href="#">[1]</a> <a href="#">[2]</a>

## Spectral Data

The structural elucidation of **Matricin** has been established through various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR have been instrumental in determining the stereochemistry and complex ring structure of **Matricin**.[\[8\]](#) 2D NMR techniques like COSY and HMBC have been used to confirm the connectivity of atoms.[\[8\]](#)

- Mass Spectrometry (MS): GC-MS is a common technique for the analysis of **Matricin**, often in the context of chamomile essential oil analysis where it is a precursor to the volatile chamazulene.[1][4]
- Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups in the **Matricin** molecule. Characteristic absorption bands include those for hydroxyl (-OH), carbonyl (C=O) of the lactone and acetate groups, and C-O stretching vibrations.[9] Peaks around  $1734\text{--}1712\text{ cm}^{-1}$ ,  $1248\text{ cm}^{-1}$ , and  $1177\text{ cm}^{-1}$  have been attributed to **Matricin**. [9]

## Experimental Protocols

### 3.1. Extraction of **Matricin** from Plant Material (e.g., *Matricaria chamomilla*)

A common method for extracting **Matricin** and other bioactive compounds from chamomile flowers is Supercritical Fluid Extraction (SFE) with carbon dioxide, often modified with a co-solvent like ethanol.[10]

Objective: To extract **Matricin** from dried chamomile flowers.

Methodology:

- Preparation of Plant Material: Dried chamomile flowers are ground to a fine powder to increase the surface area for extraction.
- Supercritical Fluid Extraction (SFE):
  - Apparatus: A standard SFE system equipped with an extraction vessel, pumps for CO<sub>2</sub> and co-solvent, and separators.
  - Parameters:
    - Pressure: 100-300 bar
    - Temperature: 40-60 °C
    - Co-solvent: Ethanol (5-15%)
    - CO<sub>2</sub> Flow Rate: 2-5 kg/h

- Extraction Process:
  - The ground plant material is packed into the extraction vessel.
  - Supercritical CO<sub>2</sub> with the ethanol co-solvent is passed through the vessel.
  - The pressure and temperature are controlled to achieve the desired supercritical fluid density and solvating power.
  - The extract-laden supercritical fluid is depressurized in separators, causing the precipitation of the extracted compounds.
- Fractionation: The collected extract can be further purified using techniques like column chromatography to isolate pure **Matricin**.

### 3.2. Quantification of **Matricin** using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of **Matricin** in an extract.

Methodology:

- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
  - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  - Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like trifluoroacetic acid for better peak shape).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detection at a wavelength of approximately 254 nm.
  - Temperature: 25-35 °C.
- Sample Preparation: The extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

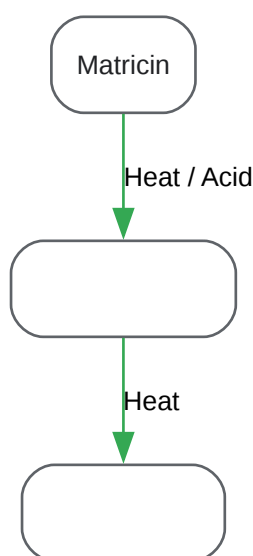
- Quantification: A calibration curve is generated using standards of pure **Matricin** of known concentrations. The concentration of **Matricin** in the sample is determined by comparing its peak area to the calibration curve.

## Signaling Pathways and Mechanism of Action

**Matricin** is recognized for its anti-inflammatory properties, which are mediated through its influence on key cellular signaling pathways.

### 4.1. Degradation Pathway to Bioactive Compounds

**Matricin** itself is considered a prodrug.[11][12] Under thermal or acidic conditions, such as during steam distillation of chamomile or in the stomach, it is converted into the active anti-inflammatory compounds, chamazulene carboxylic acid and subsequently chamazulene.[1][2][13]

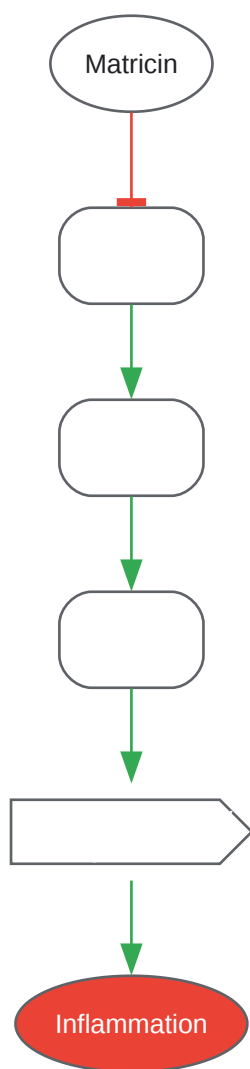


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Degradation pathway of **Matricin**.

### 4.2. Anti-inflammatory Signaling Pathway

Recent studies suggest that **Matricin** exerts its anti-inflammatory effects by modulating the MEK-JAK2-STAT3 signaling pathway.[1] This pathway is crucial in regulating the expression of pro-inflammatory cytokines. By inhibiting this pathway, **Matricin** can reduce inflammation.



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Proposed anti-inflammatory signaling pathway of **Matricin**.

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